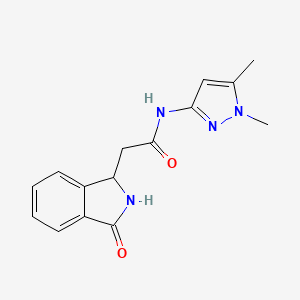![molecular formula C23H25N3O3 B11130799 1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B11130799.png)
1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-3-indoleacetic acid , is a chemical compound with the empirical formula C₁₂H₁₃NO₃. Its CAS number is 2882-15-7, and its molecular weight is 219.24 g/mol . This compound belongs to the class of indole derivatives and exhibits interesting biological properties.
Preparation Methods
Synthetic Routes: The synthetic preparation of 5-Methoxy-2-methyl-3-indoleacetic acid involves several steps. One common route includes the following reactions:
Indole Formation: Start with 5-methoxyindole, which undergoes alkylation with 2-bromoethyl acetate to form the 2-(2-methoxyethyl)-5-methoxyindole intermediate.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide (CO₂) and a suitable base to yield the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities. Precise reaction conditions, catalysts, and purification steps are optimized for efficiency and yield.
Chemical Reactions Analysis
Reactivity: 5-Methoxy-2-methyl-3-indoleacetic acid can participate in various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The indole ring may undergo substitution reactions with electrophiles.
Carboxylation: CO₂, base (e.g., sodium hydroxide), and suitable solvent.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products: The major products depend on the specific reaction conditions. For example, carboxylation yields 5-Methoxy-2-methyl-3-indoleacetic acid itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for indole-based molecules.
Biology: Studying indole derivatives’ effects on cellular processes.
Medicine: Investigating potential therapeutic properties.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which 5-Methoxy-2-methyl-3-indoleacetic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 5-Methoxy-2-methyl-3-indoleacetic acid is unique due to its specific substitution pattern, similar compounds include:
- Other indole derivatives with varying substituents.
Indomethacin Related Compound A:
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C23H25N3O3/c1-28-12-11-26-21-6-4-3-5-16(21)13-22(26)23(27)24-10-9-17-15-25-20-8-7-18(29-2)14-19(17)20/h3-8,13-15,25H,9-12H2,1-2H3,(H,24,27) |
InChI Key |
DKNDVEAVFHIHOM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide](/img/structure/B11130716.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130726.png)
![methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11130733.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11130734.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B11130740.png)
![2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B11130748.png)
![2-(Furan-2-ylmethyl)-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130750.png)

![2-amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11130767.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130777.png)
![2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11130784.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B11130789.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide](/img/structure/B11130793.png)
